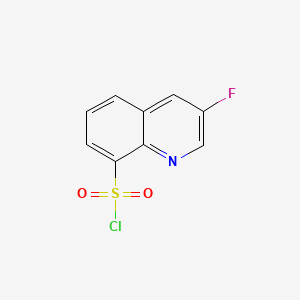

3-Fluoroquinoline-8-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

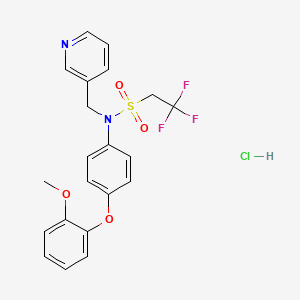

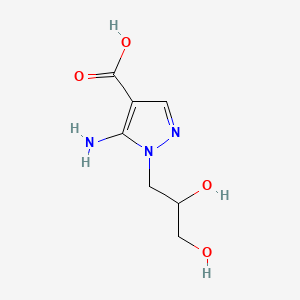

3-Fluoroquinoline-8-sulfonyl chloride is a chemical compound with the molecular formula C9H5ClFNO2S . It is a derivative of quinoline, a type of nitrogen-containing heterocycle .

Synthesis Analysis

The synthesis of sulfonyl chlorides, such as 3-Fluoroquinoline-8-sulfonyl chloride, often involves chlorosulfonation . This process involves the reaction of a sulfur compound with a chlorinating agent. The reaction can be facilitated by various reagents and can yield diverse sulfonyl chlorides .Molecular Structure Analysis

The molecular structure of 3-Fluoroquinoline-8-sulfonyl chloride can be analyzed using various techniques such as electron diffraction and X-ray diffraction . These techniques allow for the determination of the three-dimensional arrangement of atoms in the molecule .Chemical Reactions Analysis

Fluoroquinolines, like 3-Fluoroquinoline-8-sulfonyl chloride, can undergo various chemical reactions. For instance, fluoroalkylation reactions involve the transfer of a fluoroalkyl group to a substrate . Fluorine substitution can dramatically influence the outcome of these reactions .Wissenschaftliche Forschungsanwendungen

Chemical Structure and Properties

3-Fluoroquinoline-8-sulfonyl chloride has been studied for its unique chemical structure and properties. In research conducted by Ohba et al. (2012), derivatives of 4-fluoroisoquinoline-5-sulfonyl chloride were analyzed for their molecular conformations, highlighting the impact of sulfonyl group interactions on the chemical behavior of such compounds (Ohba, Gomi, Ohgiya, & Shibuya, 2012).

Catalytic Applications

Copper-catalyzed CH sulfonylation of 8-aminoquinoline scaffolds, utilizing aryl sulfonyl chlorides like 3-fluoroquinoline-8-sulfonyl chloride, has been developed to produce various sulfone compounds. This method, as demonstrated by Li et al. (2016) and Qiao et al. (2015), shows a broad substrate scope and moderate to good yield, indicating its potential in synthesizing complex organic compounds (Li, Weng, Lu, & Chan, 2016); (Qiao, Sun, Yang, Zhu, Zhu, Dong, Wu, Kong, Jiang, & Wu, 2015).

Synthetic Applications

Patel et al. (2022) explored the synthesis of quinoline silyloxymethylsulfones as intermediates to sulfonyl derivatives, demonstrating the versatility of fluoroquinoline-based sulfonyl chlorides in medicinal chemistry (Patel, Laha, & Moschitto, 2022).

Photoluminescence and Metal Complexation

Research by Badiei et al. (2011) focused on the preparation of 8-hydroxyquinoline functionalized mesoporous silica, using derivatives like 8-hydroxyquinoline-5-sulfonyl chloride, which is structurally similar to 3-fluoroquinoline-8-sulfonyl chloride. This study highlighted the material's potential in photoluminescence and metal complexation (Badiei, Goldooz, & Mohammadi Ziarani, 2011).

Antimicrobial Applications

Guruswamy and Arul (2013) investigated the synthesis and antimicrobial evaluation of novel N-substituted fluoroquinolones, revealing the relevance of fluoroquinoline sulfonyl chlorides in developing new antimicrobial agents (Guruswamy & Arul, 2013).

Zukünftige Richtungen

The future directions for research on 3-Fluoroquinoline-8-sulfonyl chloride and similar compounds could involve further exploration of their synthesis, reactivity, and potential applications . This could include the development of more efficient synthesis methods, investigation of new reactions, and exploration of their use in various industrial and scientific applications .

Wirkmechanismus

Target of Action

It is known that fluoroquinolones, a class of compounds to which 3-fluoroquinoline-8-sulfonyl chloride belongs, primarily target bacterial enzymes like dna gyrase and topoisomerase iv . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

Fluoroquinolones generally work by binding to the enzyme-dna complex, stabilizing dna strand breaks created by dna gyrase and topoisomerase iv . This binding blocks the progress of the replication fork, inhibiting DNA replication and leading to cell death .

Biochemical Pathways

Fluoroquinolones are known to interfere with the dna synthesis pathway by inhibiting the function of dna gyrase and topoisomerase iv .

Result of Action

As a fluoroquinolone, it is likely to cause cell death by inhibiting dna replication .

Eigenschaften

IUPAC Name |

3-fluoroquinoline-8-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO2S/c10-15(13,14)8-3-1-2-6-4-7(11)5-12-9(6)8/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVLCXPFNQJYUMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)S(=O)(=O)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoroquinoline-8-sulfonyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Dimethylamino)naphthyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B584830.png)